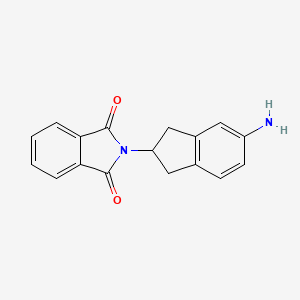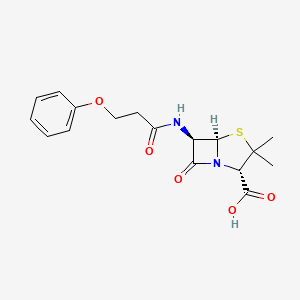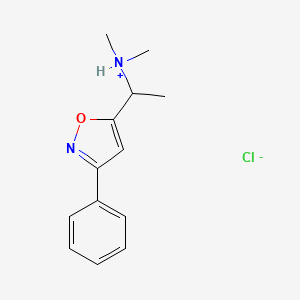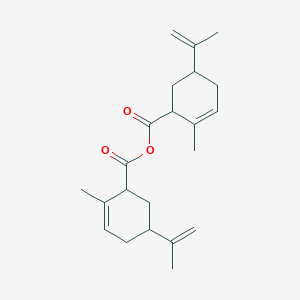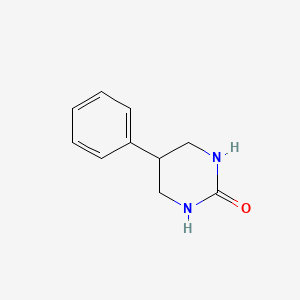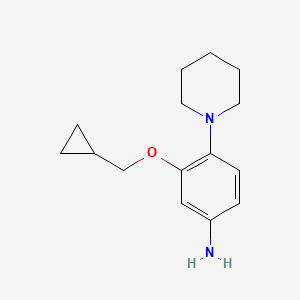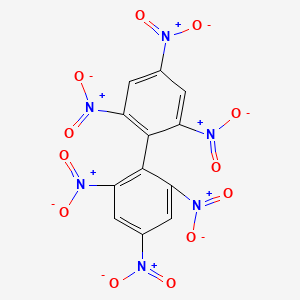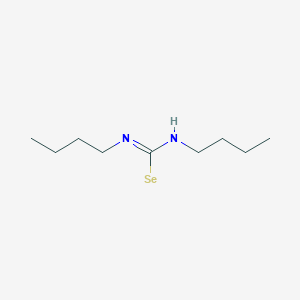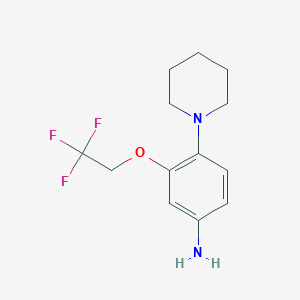![molecular formula C13H35Br2N4O2P B13731877 Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide CAS No. 19143-05-6](/img/structure/B13731877.png)
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide is a chemical compound with the molecular formula C13H35Br2N4O2P and a molecular weight of 470.224 g/mol. This compound is known for its unique structure, which includes a phosphonium group and two quaternary ammonium groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves multiple steps. The general synthetic route includes the reaction of a propoxy group with a trimethylazaniumyl ethylamino group, followed by phosphorylation and subsequent quaternization to form the final dibromide salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine, altering the compound’s reactivity.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and quaternary ammonium compounds.
Biology: This compound can be used in biochemical studies to investigate the interactions between phosphonium and ammonium groups with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves its interaction with molecular targets through its phosphonium and quaternary ammonium groups. These groups can form electrostatic interactions and hydrogen bonds with various biological molecules, influencing cellular pathways and processes. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide can be compared with other similar compounds, such as:
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different reactivity and applications.
Triphenylphosphonium bromide: A phosphonium salt with distinct chemical properties and uses.
Hexadecyltrimethylammonium bromide: A surfactant with a long alkyl chain, differing in its physical and chemical behavior.
The uniqueness of this compound lies in its combination of phosphonium and quaternary ammonium groups, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
19143-05-6 |
|---|---|
Molecular Formula |
C13H35Br2N4O2P |
Molecular Weight |
470.22 g/mol |
IUPAC Name |
trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium;dibromide |
InChI |
InChI=1S/C13H35N4O2P.2BrH/c1-8-13-19-20(18,14-9-11-16(2,3)4)15-10-12-17(5,6)7;;/h8-13H2,1-7H3,(H2,14,15,18);2*1H/q+2;;/p-2 |
InChI Key |
RWVGENHLFLCGAX-UHFFFAOYSA-L |
Canonical SMILES |
CCCOP(=O)(NCC[N+](C)(C)C)NCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


